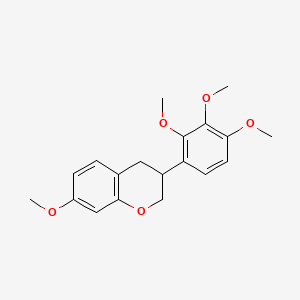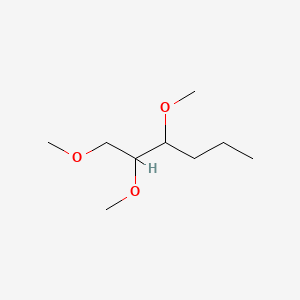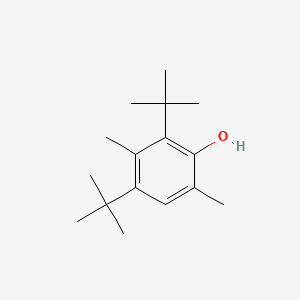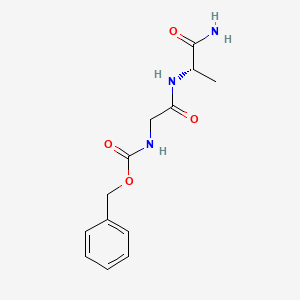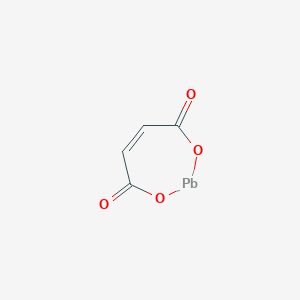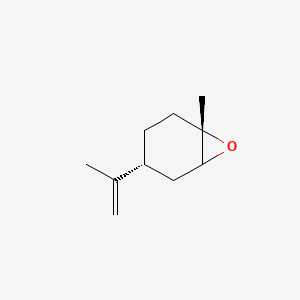
Limonene oxide, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-trans-Limonene 1,2-epoxide is a monoterpene epoxide derived from limonene, a naturally occurring compound found in the oils of citrus fruits. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether. The presence of this epoxide ring makes (+)-trans-Limonene 1,2-epoxide a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (+)-trans-Limonene 1,2-epoxide is through the epoxidation of limonene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform at low temperatures . Another method involves the use of hydrogen peroxide and a tungsten-based catalyst in a solvent-free environment, achieving high selectivity and conversion rates .
Industrial Production Methods
Industrial production of (+)-trans-Limonene 1,2-epoxide often employs environmentally friendly processes. For example, the use of hydrogen peroxide as an oxidant in the presence of a tungsten-based catalyst allows for a solvent-free epoxidation process with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-trans-Limonene 1,2-epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened to form diols under acidic or basic conditions.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Acidic Conditions: Epoxide ring opening with aqueous acid to form trans-diols.
Basic Conditions: Epoxide ring opening with bases to form alcohols.
Major Products Formed
Diols: Formed through the hydrolysis of the epoxide ring.
Alcohols: Formed through reduction reactions.
Applications De Recherche Scientifique
(+)-trans-Limonene 1,2-epoxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and cytotoxic activities.
Medicine: Investigated for its potential use in drug delivery systems, such as solid lipid nanoparticles.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (+)-trans-Limonene 1,2-epoxide involves its interaction with enzymes such as limonene-1,2-epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide ring to form diols. The reaction proceeds through a concerted mechanism involving nucleophilic attack by a water molecule and protonation of the epoxide ring . Key residues such as Asp132 and Arg99 play crucial roles in this process .
Comparaison Avec Des Composés Similaires
(+)-trans-Limonene 1,2-epoxide can be compared with other similar compounds such as:
cis-Limonene 1,2-epoxide: Another stereoisomer of limonene epoxide with different stereochemistry.
Limonene 8,9-epoxide: An epoxide formed at a different position on the limonene molecule.
Other Monoterpene Epoxides: Compounds like pinene oxide and myrcene oxide, which share similar structural features but differ in their specific chemical properties and applications.
The uniqueness of (+)-trans-Limonene 1,2-epoxide lies in its specific stereochemistry and the resulting differences in reactivity and applications compared to its isomers and other monoterpene epoxides .
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1S,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10+/m1/s1 |
Clé InChI |
CCEFMUBVSUDRLG-FIBVVXLUSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2(C(C1)O2)C |
SMILES canonique |
CC(=C)C1CCC2(C(C1)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


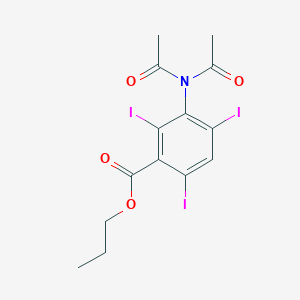
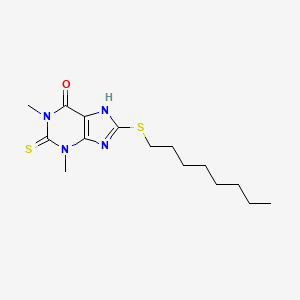
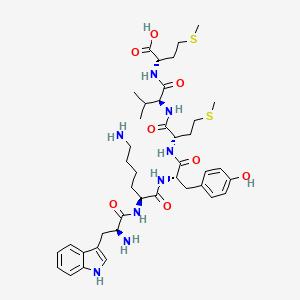
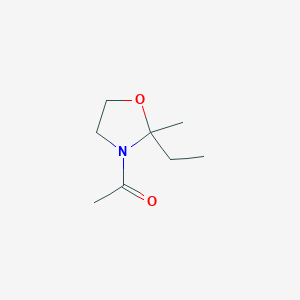
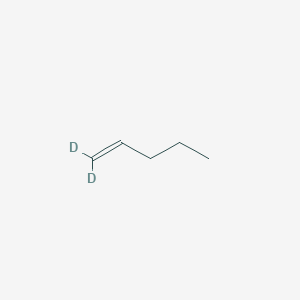
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)

